molecular formula C16H20N4O4S B2738949 N-(4-amino-2-((2-ethoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-34-7

N-(4-amino-2-((2-ethoxyethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2738949
CAS No.: 872597-34-7
M. Wt: 364.42
InChI Key: FFSUUUZAFTZBQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure, given the presence of a 1,6-dihydropyrimidin-5-yl group . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidines, for example, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, pyrimidines are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity Research has demonstrated the synthesis of derivatives related to the queried compound, showing significant antimicrobial activity. One study focused on the synthesis and antimicrobial screening of derivatives incorporating thiazole rings, revealing their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). These derivatives were tested against various strains of bacteria and fungi, indicating a promising direction for therapeutic intervention.

Anti-Inflammatory and Analgesic Agents Another segment of research concentrated on novel compounds derived from visnaginone and khellinone, assessing their analgesic and anti-inflammatory activities. This study found that certain derivatives exhibited significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents for related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential Investigations into the anticancer potential of related compounds have also been conducted. For instance, one study discovered a kinesin spindle protein inhibitor with both excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment (Theoclitou et al., 2011). This compound demonstrated notable in vivo efficacy and a favorable pharmacokinetic profile, underscoring its potential as a clinical candidate.

Antioxidant Properties Amino-substituted benzamide derivatives have been evaluated for their antioxidant capacity, revealing that certain derivatives exhibit improved antioxidative properties compared to reference molecules. This suggests the benzamide scaffold's potential for further optimization to design potent antioxidants (Perin et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrimidines exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrimidines, for example, have a broad range of chemical and biological properties, making them an important area of research .

Properties

IUPAC Name

N-[4-amino-2-(2-ethoxyethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-3-24-8-9-25-16-19-13(17)12(15(22)20-16)18-14(21)10-4-6-11(23-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,21)(H3,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSUUUZAFTZBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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